molecular formula C20H13ClF3N3O B11458724 3-(3-Chlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-(3-Chlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11458724
M. Wt: 403.8 g/mol
InChI Key: MWFQRGCOTJAMIZ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 3-chlorobenzaldehyde, 4-methoxybenzaldehyde, and trifluoromethylpyrazole in the presence of a base such as potassium carbonate. The reaction mixture is then heated to facilitate cyclization, forming the desired pyrazolo[1,5-a]pyrimidine ring system.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them into amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or thiourea under reflux conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(3-Chlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been explored for various scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of anti-inflammatory, anticancer, and antiviral agents.

    Material Science: Studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine depends on its specific application:

    Pharmacological Effects: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The trifluoromethyl group often enhances binding affinity and metabolic stability.

    Material Science: Its electronic properties are influenced by the conjugated system and the presence of electron-withdrawing groups, affecting its performance in electronic devices.

Comparison with Similar Compounds

    3-(3-Chlorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group, resulting in different electronic properties.

    3-(4-Methoxyphenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Lacks the chlorophenyl group, affecting its reactivity and binding characteristics.

Uniqueness: The presence of the trifluoromethyl group in 3-(3-Chlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine imparts unique electronic properties and enhances its potential as a pharmacophore and material science candidate. The combination of chlorophenyl and methoxyphenyl groups further diversifies its chemical reactivity and binding interactions.

Properties

Molecular Formula

C20H13ClF3N3O

Molecular Weight

403.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H13ClF3N3O/c1-28-15-7-5-12(6-8-15)17-10-18(20(22,23)24)27-19(26-17)16(11-25-27)13-3-2-4-14(21)9-13/h2-11H,1H3

InChI Key

MWFQRGCOTJAMIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C4=CC(=CC=C4)Cl

Origin of Product

United States

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